molecular formula C17H14N4O2 B11033803 4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide CAS No. 956442-48-1

4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide

Cat. No.: B11033803
CAS No.: 956442-48-1
M. Wt: 306.32 g/mol
InChI Key: GTFSUIDNOOTAFE-UHFFFAOYSA-N
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Description

4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzimidazole core with a pyrimido ring, making it a versatile scaffold for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide typically involves the condensation of 2-aminobenzimidazole with appropriate carboxylic acids or their derivatives. One common method includes heating 2-aminobenzimidazole with phenyl isocyanate and a suitable carboxylic acid under reflux conditions. The reaction is often carried out in the presence of a catalyst such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or pyrimido rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, 4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide serves as a building block for synthesizing more complex molecules

Biology

In biological research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

Medicinally, derivatives of this compound have been investigated for their pharmacological properties. Studies have shown that these derivatives can exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural versatility allows for the design of materials with tailored functionalities, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to various biological outcomes.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways and cellular functions.

    Receptors: By binding to receptors, the compound can influence signal transduction pathways, affecting cellular responses.

    Proteins: Interaction with proteins can modulate their activity, stability, or localization, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and its derivatives share structural similarities with 4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide.

    Pyrimido Compounds: Other pyrimido derivatives, such as pyrimido[4,5-d]pyrimidines, also exhibit comparable chemical properties.

Uniqueness

What sets this compound apart is its unique combination of a benzimidazole core with a pyrimido ring. This structural feature provides a versatile platform for chemical modifications, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties.

Properties

CAS No.

956442-48-1

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

4-oxo-N-phenyl-2,3-dihydro-1H-pyrimido[1,2-a]benzimidazole-2-carboxamide

InChI

InChI=1S/C17H14N4O2/c22-15-10-13(16(23)18-11-6-2-1-3-7-11)20-17-19-12-8-4-5-9-14(12)21(15)17/h1-9,13H,10H2,(H,18,23)(H,19,20)

InChI Key

GTFSUIDNOOTAFE-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=NC3=CC=CC=C3N2C1=O)C(=O)NC4=CC=CC=C4

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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